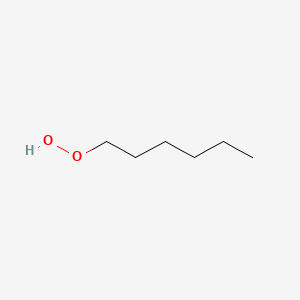
Hydroperoxide, hexyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Hydroperoxide, hexyl can be synthesized through several methods. One common synthetic route involves the oxidation of hexanol using hydrogen peroxide in the presence of a catalyst. The reaction conditions typically include a controlled temperature and pH to ensure the selective formation of the hydroperoxide. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield.
Analyse Chemischer Reaktionen
Hydroperoxide, hexyl undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting other compounds into their oxidized forms.
Reduction: Under certain conditions, it can be reduced to hexanol.
Decomposition: It can decompose to form hexanol and oxygen, especially in the presence of catalysts like manganese dioxide or potassium iodide.
Substitution: It can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide, catalysts like manganese dioxide, and reducing agents such as sodium borohydride. Major products formed from these reactions include hexanol, oxygen, and various substituted hexyl derivatives.
Wissenschaftliche Forschungsanwendungen
Hydroperoxide, hexyl has several scientific research applications:
Chemistry: It is used as an oxidizing agent in organic synthesis and as a precursor for other chemical compounds.
Biology: It is studied for its potential role in biological oxidation processes and as a model compound for understanding the behavior of hydroperoxides in biological systems.
Medicine: Research is ongoing into its potential use as an antimicrobial agent due to its oxidative properties.
Industry: It is used in the production of polymers and as an initiator for polymerization reactions.
Wirkmechanismus
The mechanism of action of hydroperoxide, hexyl involves the generation of reactive oxygen species (ROS) upon decomposition. These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA. The molecular targets include cellular membranes and enzymes involved in oxidative stress responses. The pathways involved in its action include the Fenton reaction, where iron catalyzes the formation of hydroxyl radicals from hydroperoxides.
Vergleich Mit ähnlichen Verbindungen
Hydroperoxide, hexyl can be compared with other hydroperoxides such as:
Methyl hydroperoxide (CH₃OOH): A simpler hydroperoxide with similar oxidative properties but different reactivity due to the shorter alkyl chain.
Cyclohexyl hydroperoxide (C₆H₁₁OOH): A cyclic hydroperoxide with different steric and electronic properties, leading to variations in reactivity and applications.
Tert-butyl hydroperoxide (C₄H₉OOH): A branched hydroperoxide with higher stability and different industrial applications.
Eigenschaften
CAS-Nummer |
4312-76-9 |
|---|---|
Molekularformel |
C6H14O2 |
Molekulargewicht |
118.17 g/mol |
IUPAC-Name |
1-hydroperoxyhexane |
InChI |
InChI=1S/C6H14O2/c1-2-3-4-5-6-8-7/h7H,2-6H2,1H3 |
InChI-Schlüssel |
RZICEOJUAFHYFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


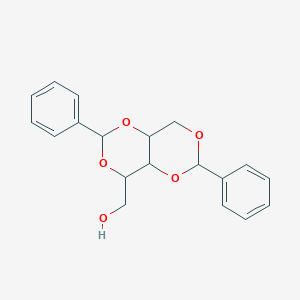


![tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate;oxalic acid](/img/structure/B14163068.png)

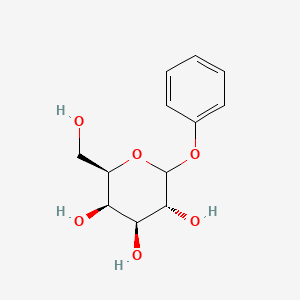

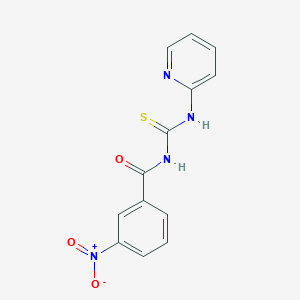
![Bis[2-(diphenylphosphoryl)ethyl]phosphinic acid](/img/structure/B14163097.png)
![17-(4-tert-butylphenyl)-N-(3,4-dichlorophenyl)-15-methyl-13-phenyl-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,8,10,12(16),14-heptaen-9-amine](/img/structure/B14163099.png)
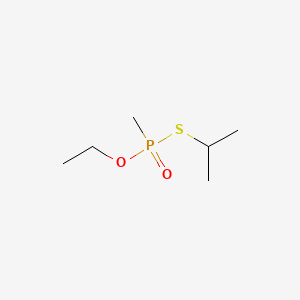
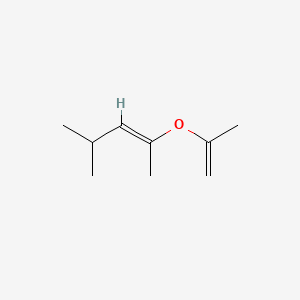

![2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B14163124.png)
